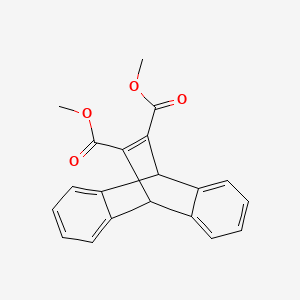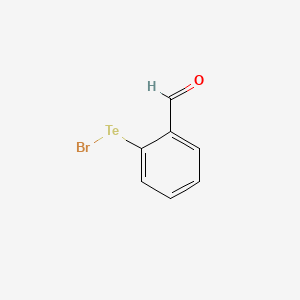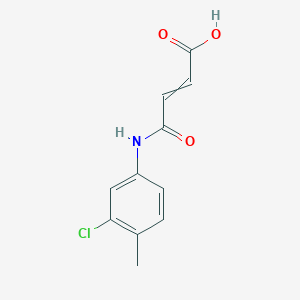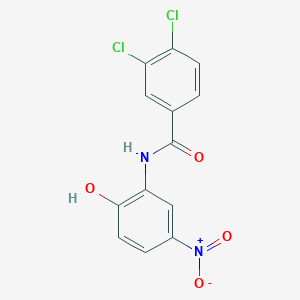
9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is an organic compound with the molecular formula C20H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique etheno bridge between the 9 and 10 positions of the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, anthracene acts as the diene, and dimethyl acetylenedicarboxylate serves as the dienophile. The reaction is usually carried out in an inert solvent such as toluene or xylene, under reflux conditions to facilitate the formation of the etheno bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying Diels-Alder reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices
Mécanisme D'action
The mechanism by which dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in various pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate: A closely related compound with a similar structure but different bridging group.
9,10-Dihydroanthracene: Lacks the etheno bridge and has different reactivity and applications.
Anthracene: The parent compound without any modifications, used widely in organic synthesis and materials science.
Uniqueness
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is unique due to its etheno bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in Diels-Alder reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
1625-82-7 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
dimethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15,16-dicarboxylate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)17-15-11-7-3-5-9-13(11)16(18(17)20(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
Clé InChI |
ITJNGTUROSCESK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)


